(1R)-3-Oxocyclopentane-1-carbonitrile
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Overview
Description
(1R)-3-Oxocyclopentane-1-carbonitrile is an organic compound with a unique structure that includes a cyclopentane ring, a ketone group, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R)-3-Oxocyclopentane-1-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopentanone with cyanide sources in the presence of a base. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize automated systems to maintain precise reaction conditions, ensuring consistent quality and efficiency. The use of catalysts and optimized reaction pathways can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions: (1R)-3-Oxocyclopentane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles like amines or alcohols under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted cyclopentane derivatives.
Scientific Research Applications
(1R)-3-Oxocyclopentane-1-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fine chemicals and as a building block in material science.
Mechanism of Action
The mechanism of action of (1R)-3-Oxocyclopentane-1-carbonitrile involves its interaction with various molecular targets. The nitrile group can act as a nucleophile, participating in reactions that modify biological molecules. The ketone group can undergo keto-enol tautomerism, influencing its reactivity and interactions with enzymes and other proteins.
Comparison with Similar Compounds
Cyclopentanone: Lacks the nitrile group but shares the cyclopentane ring and ketone group.
Cyclopentane-1-carbonitrile: Lacks the ketone group but contains the nitrile group and cyclopentane ring.
3-Oxocyclohexane-1-carbonitrile: Similar structure but with a six-membered ring instead of a five-membered ring.
Uniqueness: (1R)-3-Oxocyclopentane-1-carbonitrile is unique due to the presence of both the ketone and nitrile groups on a cyclopentane ring
Properties
IUPAC Name |
(1R)-3-oxocyclopentane-1-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO/c7-4-5-1-2-6(8)3-5/h5H,1-3H2/t5-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJDDBRGASHENKL-RXMQYKEDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CC1C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)C[C@@H]1C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
109.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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